molecular formula C13H18N2O B13253339 3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-YL)propan-1-one

3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-YL)propan-1-one

Cat. No.: B13253339
M. Wt: 218.29 g/mol
InChI Key: NIEHPRDGJBVQJD-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one is a chemical compound with the molecular formula C13H18N2O. It is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its presence in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one typically involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with a suitable aminopropanone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted tetrahydroquinoline compounds .

Scientific Research Applications

3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-amino-1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one

InChI

InChI=1S/C13H18N2O/c1-10-6-7-11-4-2-3-5-12(11)15(10)13(16)8-9-14/h2-5,10H,6-9,14H2,1H3

InChI Key

NIEHPRDGJBVQJD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=O)CCN

Origin of Product

United States

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